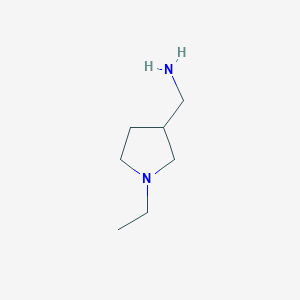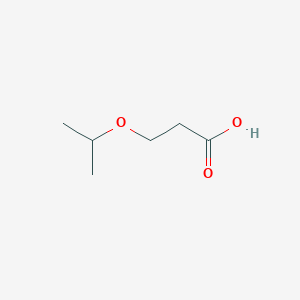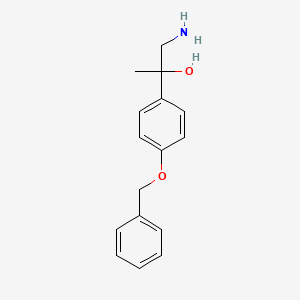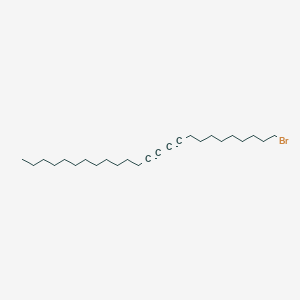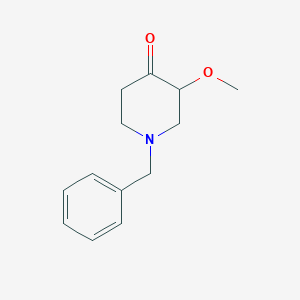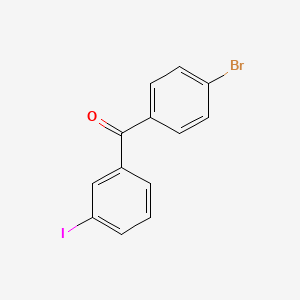
1-Benzyl-5-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-phenylimidazolidine-2,4-dione is a compound that is structurally related to a class of compounds known for their antidiabetic properties. While the provided papers do not directly discuss 1-Benzyl-5-phenylimidazolidine-2,4-dione, they do provide insights into similar compounds, which can help infer the potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of compounds related to 1-Benzyl-5-phenylimidazolidine-2,4-dione involves multi-step chemical reactions. For instance, the synthesis of benzimidazole-thiazolidinedione hybrids is described as a three-step procedure, starting with a SN2 reaction, followed by Knoevenagel condensation with thiazolidine-2,4-dione to yield the final compounds . Although the exact synthesis of 1-Benzyl-5-phenylimidazolidine-2,4-dione is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Benzyl-5-phenylimidazolidine-2,4-dione plays a crucial role in their biological activity. For example, the presence of a thiazolidine-2,4-dione ring is essential for hypoglycemic and hypolipidemic activities, as seen in the compounds studied in the provided papers . The substitution on the thiazolidine ring, particularly at the 5-position with various moieties, significantly influences the activity and toxicity of the compounds .
Chemical Reactions Analysis
The chemical reactivity of thiazolidinedione derivatives is influenced by their functional groups. The Knoevenagel condensation mentioned in the synthesis of benzimidazole-thiazolidinedione hybrids suggests that the compounds have reactive sites that can participate in further chemical transformations . The reactivity of 1-Benzyl-5-phenylimidazolidine-2,4-dione would likely be similar, with the potential for additional chemical modifications to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives are not explicitly discussed in the provided papers. However, it can be inferred that these properties would be influenced by the molecular structure, particularly the substituents on the thiazolidine ring and the presence of benzyl and phenyl groups. These structural features would affect the compound's solubility, stability, and overall pharmacokinetic profile. The antidiabetic activity of these compounds is also closely related to their ability to interact with biological targets such as PPARγ and GLUT-4, as seen in the in vitro and in vivo studies .
Aplicaciones Científicas De Investigación
Electrochemical Behavior
1-Benzyl-5-phenylimidazolidine-2,4-dione derivatives, including variants like 5-benzylideneimidazolidine-2,4-dione, have been studied for their electrochemical behavior. These compounds show a quasi-reversible nature in redox processes and varying oxidation mechanisms, highlighting structure-activity relationships and potential biochemical actions (Nosheen et al., 2012).
Antimicrobial Activity
The antimicrobial properties of 1-Benzyl-5-phenylimidazolidine-2,4-dione derivatives have been explored. These compounds, synthesized through condensation reactions, exhibit in vitro antimicrobial activity, indicating their potential in medical applications (Albuquerque et al., 1999).
DNA Binding and Anti-Cancer Potential
Imidazolidine derivatives, including 5-benzylideneimidazolidine-2,4-dione, have been studied for their DNA binding affinity, which is significant for their potential as anti-cancer drugs. The studies reveal varying binding strengths to DNA, with some derivatives showing higher affinity, comparable to clinically used anticancer drugs (Shah et al., 2013).
Antidiabetic Properties
1-Benzyl-5-phenylimidazolidine-2,4-dione derivatives have shown potential in antidiabetic studies. These compounds exhibit hypoglycemic and hypolipidemic activities, with certain structural features essential for significant activity (Sohda et al., 1982).
Biotransformation and Medical Applications
The biotransformation of 5-benzylidenethiazolidine-2,4-diones into 5-benzylthiazolidine-2,4-diones using red yeasts has been described. These reduced compounds are potentially useful in treating non-insulin-dependent diabetes mellitus, highlighting their significance in medical therapy (Cantello et al., 1994).
Antiviral Potency
Some 1-Benzyl-5-phenylimidazolidine-2,4-dione derivatives, particularly in the 4-thiazolidinone family, have been identified as having high affinity to HIV-1 Reverse Transcriptase, indicating their potential as noncompetitive inhibitors and opening up possibilities for treating HIV-related disorders (Seniya et al., 2015).
Safety And Hazards
The safety information for “1-Benzyl-5-phenylimidazolidine-2,4-dione” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-benzyl-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-14(13-9-5-2-6-10-13)18(16(20)17-15)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPPLBBWZCMPHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571879 |
Source


|
| Record name | 1-Benzyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-phenylimidazolidine-2,4-dione | |
CAS RN |
16116-46-4 |
Source


|
| Record name | 1-Benzyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

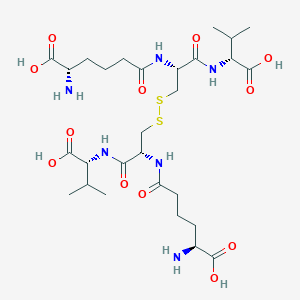
![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)



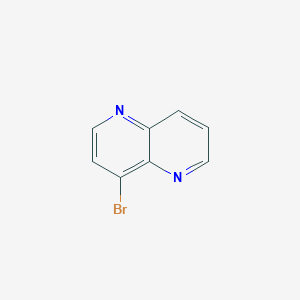
![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)
